1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(2)3-7(6,4-8)5(9)10/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASPGQAZRAUKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132570-71-9 | |
| Record name | 1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Amino-2,2-dimethylcyclopropane-1-carboxylic Acid
- Structure: Replaces the cyano group with an amino (-NH₂) group.
- Synthesis : Enantioselective synthesis via enzymatic asymmetrization of prochiral diesters using pig liver esterase (PLE) .
- Properties: The amino group reduces acidity (pKa ~5.5 vs. ~1.5 for cyano derivative) and enhances hydrogen-bonding capacity.
- Applications : Used in peptide synthesis to induce 310-helical conformations in oligomers .
(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic Acid (DCCA)
- Structure: Features a dichlorovinyl substituent instead of cyano.
- Properties : A metabolite of pyrethroid insecticides (e.g., DDT) with environmental persistence .
- Applications : Biomarker in toxicology studies for monitoring insecticide exposure .
1-(4-Methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic Acid
- Structure : Aromatic 4-methoxyphenyl group at the 1-position.
- Properties : Increased lipophilicity (logP ~2.8) due to the phenyl group, enhancing membrane permeability.
- Applications : Explored as a building block for herbicides and fungicides .
3-((E/Z)-Buta-1,3-dienyl)-2,2-dimethylcyclopropane-1-carboxylic Acid
- Structure : Contains a conjugated dienyl substituent.
- Synthesis: Derived from chrysanthemic acid via ozonolysis and Wittig reactions .
- Applications : High insecticidal activity with low mammalian toxicity, used in crop protection .
Comparative Data Table
Key Research Findings
- Reactivity: The cyano group in this compound facilitates decarboxylation under mild conditions, unlike its amino or methyl-substituted analogs .
- Biological Activity: Derivatives with electron-withdrawing groups (e.g., cyano) show higher inhibitory activity against enzymes like sphingosine kinase 1 compared to alkyl-substituted analogs .
Biological Activity
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid (CDMCA) is a cyclopropane derivative characterized by a unique structural arrangement that includes a carboxylic acid group and a cyano group. The compound has garnered interest due to its potential biological activities and applications in organic synthesis, particularly as an intermediate in the development of various pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 129.14 g/mol. Its structure features a strained three-membered cyclopropane ring, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 129.14 g/mol |
| Functional Groups | Carboxylic acid, Cyano |
| Structural Characteristics | Cyclopropane ring |
The biological activity of CDMCA is primarily attributed to its structural features that allow it to interact with various biological targets. The cyano group is known to enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems. Research indicates that compounds with similar structures often exhibit neurotoxic effects, particularly in insect models, suggesting that CDMCA may also have insecticidal properties.
Case Studies and Research Findings
-
Insecticidal Activity :
- A study explored the neurotoxic effects of cyclopropane derivatives on insects, highlighting that compounds like CDMCA could disrupt neurological functions by interfering with synaptic transmission. This aligns with findings that structural analogs have been effective against various pest species due to their ability to modulate neurotransmitter release (source: ).
-
Toxicological Assessments :
- Toxicological evaluations have shown that CDMCA exhibits varying degrees of toxicity depending on the exposure route and dose. For instance, acute toxicity studies indicated significant effects on plasma membrane integrity in exposed organisms, leading to increased levels of inflammatory markers (source: ).
- Potential Medicinal Applications :
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Cyclization Reactions : Involving the reaction of appropriate precursors under acidic or basic conditions.
- Functional Group Modifications : Utilizing nucleophilic substitutions to introduce the cyano and carboxylic acid functionalities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid and its analogs?
- Methodology : The compound can be synthesized via homoconjugate addition to cyclopropane-1,1-dicarboxylate derivatives, followed by functional group transformations. For example, bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate undergoes enzymatic hydrolysis using pig liver esterase (PLE) to yield stereoselective intermediates, which can be further modified to introduce cyano groups .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to manage the strain inherent in cyclopropane rings, which may lead to unintended decomposition.
Q. How can researchers analyze trace levels of this compound in biological matrices?
- Methodology : Adapt microextraction by packed sorbent (MEPS) techniques coupled with GC-MS, as validated for structurally related cyclopropane carboxylates. Use C18 sorbent beds, derivatize with 1% 1,1,1,3,3,3-hexafluoroisopropanol and 2% diisopropylcarbodiimide in n-hexane, and employ large-volume injection (LVI) for enhanced sensitivity .
- Validation Metrics : Achieve limits of detection (LODs) <0.5 ng mL⁻¹, correlation coefficients >0.990, and intra-day precision <15% RSD.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Use N95 respirators, nitrile gloves, and chemical goggles to mitigate risks of inhalation, skin corrosion (H314), and severe eye damage (H319) .
- Waste Disposal : Segregate waste and avoid release into water systems due to moderate aquatic toxicity (WGK 3 classification) .
Advanced Research Questions
Q. How does the reactivity of the cyano group in this compound influence its applications in enzyme inhibition studies?
- Mechanistic Insight : The electron-withdrawing cyano group stabilizes transition states in enzyme-substrate interactions. For example, analogs like 1-amino-2,2-difluorocyclopropane-1-carboxylic acid inhibit ACC deaminase by mimicking the natural substrate, 1-aminocyclopropane-1-carboxylic acid (ACC), through competitive binding .
- Experimental Design : Use kinetic assays (e.g., Michaelis-Menten plots) to compare inhibition constants (Ki) between fluorinated and cyano-substituted derivatives.
Q. How can contradictory data on metabolite stability (e.g., cis/trans isomerization) be resolved in environmental exposure studies?
- Case Study : Pyrethroid metabolites like cis-DCCA and trans-DCCA exhibit variable correlations with parent compounds due to photodegradation and enzymatic interconversion. Address discrepancies by standardizing sample storage (e.g., pH 4–6, −80°C) and using isomer-specific derivatization protocols .
- Statistical Tools : Apply marginal structural models (MSMs) with Super Learner algorithms to adjust for confounding variables like urinary dilution and temporal exposure patterns .
Q. What strategies optimize the derivatization of cyclopropane carboxylates for enhanced chromatographic resolution?
- Optimization Workflow :
Derivatization Agent : Test pentafluorobenzyl bromide (PFBBr) versus hexafluoroisopropanol (HFIP) for volatility and MS detectability.
Cycling Parameters : Optimize draw-eject cycles (≥10 cycles) during MEPS to maximize analyte recovery .
Column Selection : Use chiral stationary phases (e.g., β-cyclodextrin) to separate enantiomers in stereochemical studies .
Methodological Challenges and Solutions
Q. How can researchers address the thermal instability of this compound during GC-MS analysis?
- Mitigation :
- Lower injector temperatures (≤220°C) and shorten GC run times to prevent cyclopropane ring opening.
- Validate with surrogate standards (e.g., deuterated analogs) to correct for decomposition losses .
Q. What computational tools are effective in predicting the environmental fate of this compound?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
